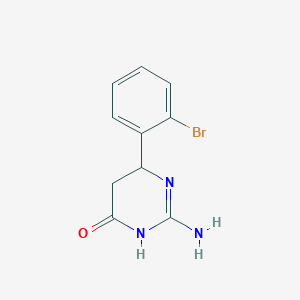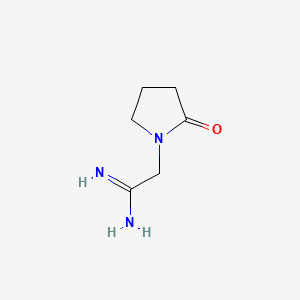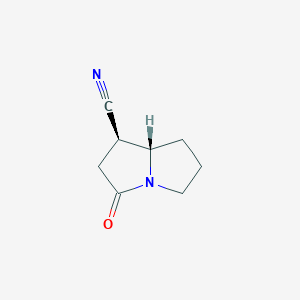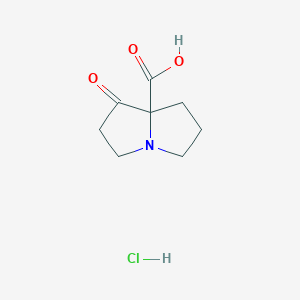
2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a chemical compound characterized by its unique structure, which includes a bromophenyl group attached to a tetrahydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of 2-bromophenylamine with a suitable carbonyl compound under controlled conditions. The reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can be utilized to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a valuable candidate for medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4-bromophenol
2-Aminophenol
2-Bromo-5-nitrophenol
4-Aminophenol
3-Bromo-5-chloro-2-methylaniline
Uniqueness: 2-Amino-6-(2-bromophenyl)-3,4,5,6-tetrahydropyrimidin-4-one stands out due to its specific structure, which includes the tetrahydropyrimidinone ring
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-amino-4-(2-bromophenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10BrN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15) |
InChI Key |
OWIZDFUWDDBDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(E)-4-chlorobut-2-enyl]-7,8-dimethoxy-1H-3-benzazepin-2-one](/img/structure/B15205930.png)

![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)

![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
![2-Bromo-4-nitrobenzo[d]oxazole](/img/structure/B15205970.png)

![2-Bromo-6-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15205989.png)

![tert-Butyl (2-(trifluoromethyl)benzo[d]oxazol-4-yl)carbamate](/img/structure/B15206010.png)
